N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide -

N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Catalog Number: EVT-3786174
CAS Number:
Molecular Formula: C15H14ClFN2O3S
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-4-hydroxy-tetrahydrofuran (2/1)

Compound Description: This compound, with the chemical formula C17H16ClFN2O2.5, was characterized through X-ray crystallography. Its crystal structure was determined to be monoclinic, belonging to the space group P21/n. []

Relevance: This compound shares a 3-chloro-4-fluorophenyl moiety with N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The difference lies in the substitution on the nitrogen atom; the related compound features an ethylidenehydrazinecarboxamide group instead of the glycinamide and (4-methylphenyl)sulfonyl groups found in the target compound.

(E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide

Compound Description: The crystal structure of this compound (C15H12ClFN2O2) has been elucidated using X-ray diffraction analysis. It crystallizes in the monoclinic system, specifically in the space group P21/c. []

Relevance: This compound and N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide both feature a 3-chloro-4-fluorophenyl group. [] They are structurally distinct in their other substituents; MMV665953 contains a urea linker connected to a 3,4-dichlorophenyl group, whereas the target compound has a glycinamide group substituted with a (4-methylphenyl)sulfonyl moiety.

Relevance: This compound, while sharing the anti-staphylococcal and anti-biofilm properties with MMV665953, does not possess direct structural similarities to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. It is grouped here due to its shared biological activity with MMV665953, which is structurally related to the target compound. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 demonstrates significant antiproliferative activity against human colorectal cancer cell lines (HCT116, HT29, and SW620), with IC50 values ranging from 5.80 to 8.50 μM. It induces apoptosis in SW620 cells through G2 phase cell cycle arrest, activation of intrinsic apoptotic pathways (caspase-9, -3, and -7), nuclear fragmentation, and increased reactive oxygen species (ROS) levels. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Compound Description: This compound was synthesized using the Hantzsch thiazole synthesis method. It exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

Relevance: This compound, although containing both chlorine and fluorine substituents on aromatic rings, exhibits a different substitution pattern compared to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. It features a 3-chloro-2-methylphenyl group linked to a thiazole ring, which is further substituted with a 4-fluorophenyl group, contrasting the target compound's structure. []

4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]-methoxybenzoic Acid (D01-4582)

Compound Description: D01-4582 acts as an α4β1 integrin antagonist. Studies have revealed significant strain differences in its pharmacokinetics among Sprague-Dawley rats, attributed to variations in plasma protein binding affinity. These differences were linked to genetic polymorphisms in the albumin gene, specifically the V238L and T293I mutations, which affect D01-4582's binding to albumin. Similar interindividual variability, also associated with albumin genetic polymorphisms (G1075T and A1422T), has been observed in beagles. [, , , ]

Relevance: Although sharing a 3-chloro-4-substituted phenyl ring system with N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, this compound differs considerably in its overall structure. [, , , ] It incorporates a ureido linker connected to another substituted phenyl ring, a fluoropyrrolidine moiety, and a methoxybenzoic acid group, contrasting with the target compound's glycinamide and sulfonyl substituents.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It exhibits high affinity for human CRF1 receptors and demonstrates efficacy in various rodent models of anxiety, depression, and stress-related disorders. [, ]

Relevance: This compound, while containing both chlorine and fluorine atoms in its structure, differs significantly from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The position of these halogens on the aromatic rings and the overall core structure, featuring a thiazole ring linked to various substituents including a cyclopropyl(phenyl)ethyl group, distinguish it from the target compound. [, ]

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242 is a cyclohexene derivative that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production. It shows potent anti-inflammatory activity by suppressing LPS-induced production of NO, TNF-α, and IL-6. TAK-242 achieves this by selectively targeting the TLR4 signaling pathway, making it a potential therapeutic candidate for inflammatory diseases. [, ]

5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione dichloromethane monosolvate

Compound Description: This compound is a red isomer resulting from a rhodium-catalyzed [2+2+2] cycloaddition of carbon disulfide to o,N-dialkynyltosylanilines. Its crystal structure, obtained through X-ray diffraction, reveals it crystallizes with one molecule of dichloromethane. []

5-Arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones

Compound Description: This series of compounds was synthesized and tested for their antibacterial and antifungal activities. []

(4R,5R)‐2‐Bromo‐1,3‐bis[(4‐methylphenyl)sulfonyl]‐4,5‐diphenyl‐1,3,2‐diazaborolidine

Compound Description: This chiral bromoborane reagent is widely used in asymmetric synthesis to control the stereochemistry of various reactions. Its applications include enantioselective aromatic Claisen rearrangements, allylations of aldehydes, aldol reactions, and the formation of chiral propa-1,2-dienyl and propargyl alcohols. [, ]

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of novel sulfonamides, containing both benzodioxane and acetamide moieties, were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase. The compounds demonstrated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. []

4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds

Compound Description: These compounds, represented by the formula R3Sn(L) where LH is 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid and R is an organic group, were synthesized and characterized. These compounds demonstrated potential as antibacterial, antifungal, anticancer, and anti-leishmanial agents. []

Relevance: Although containing a chlorine atom on an aromatic ring, this compound group's structure and substitution pattern differ from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The related compounds center around a triorganotin(IV) core linked to a butanoic acid moiety substituted with a (2-chloro-4-methylphenyl)carbamoyl group, contrasting with the target compound's structure.

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound is disclosed in a patent application for its use in pharmaceutical compositions for treating cancer and proliferative diseases. The patent application also describes crystalline salt forms of this compound. []

Relevance: This compound, though possessing chlorine and fluorine atoms in its structure, displays a distinct arrangement compared to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The related compound features a 3-chloropyridin-4-yloxy group linked to a fluorophenyl ring, which is further connected to a dihydropyridine core with ethoxy and fluorophenyl substituents, contrasting the target compound's structure.

2-Amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide

Compound Description: These two compounds are metabolites of 3-chloro-4-fluoroaniline identified in rats after administering the parent compound. []

Relevance: These metabolites share a similar substitution pattern on the aromatic ring with N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, featuring chlorine at the 2-position and fluorine at the 4-position relative to the amino group. [] This suggests a possible metabolic pathway for the target compound involving modification of the glycinamide and/or (4-methylphenyl)sulfonyl moieties to yield similar metabolites.

BIBW 2992 dimaleate

Compound Description: This compound, chemically 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-[(S)-tetrahydrofuran-3-yloxy]quinazoline dimaleate, is the subject of a patent describing new solid pharmaceutical formulations. These formulations are designed for immediate release and are intended for use in cancer treatment. []

N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide (Z-1)

Compound Description: Z-1 is a derivative of α-thio-β-chloroacrylamides, compounds known for their versatile reactivity in synthetic chemistry. []

Relevance: This compound, while containing a chlorine atom in its structure, differs significantly from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] It features a propenamide core with a phenylthio group and a 4-methylphenyl substituent on the nitrogen, contrasting with the target compound's structure.

1,3-Bis(4-methylphenyl)triazene, 1-(4-chlorophenyl)-3-(4-fluorophenyl)triazene and 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene

Compound Description: These three compounds are 4,4′-disubstituted diphenyl-1,3-triazenes. They all feature a triazene group (-N=N-NH-) in an extended conformation. []

Relevance: These compounds, while containing either chlorine or fluorine atoms, do not share the same substitution pattern on the aromatic rings as N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] Additionally, their core structure is a triazene group connecting two substituted phenyl rings, distinct from the target compound's glycinamide and sulfonyl functionalities.

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

Compound Description: The molecule of this compound exhibits a trans configuration concerning the C=O and N—H bonds. Its structure is characterized by a non-parallel arrangement of the phenyl and 1,3,4-thiadiazole rings, with a dihedral angle of 4.20(2)°. Intermolecular hydrogen bonding interactions (N—H⋯N, C—H⋯O, and C—H⋯S) are observed in its crystal structure. [, ]

Relevance: This compound, though containing chlorine and fluorine atoms, differs in their positioning and overall structure compared to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [, ] The related compound features a 4-fluorophenyl group attached to a thiadiazole ring, which is further linked to a chloronicotinamide moiety. This contrasts with the target compound's structure, which has a 3-chloro-4-fluorophenyl group directly attached to the nitrogen of the glycinamide moiety.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib, developed by Bristol-Myers Squibb, is a potent, orally bioavailable, multi-targeted kinase inhibitor. It exhibits nanomolar to subnanomolar potency against various tyrosine kinases, including Src family kinases (e.g., Src, Lck, Fyn), Bcr-Abl, c-Kit, PDGFR, and Eph receptors. Dasatinib is approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is currently under investigation for its potential in treating various solid tumors and other hematologic malignancies. []

Relevance: While both Dasatinib and N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide share a chlorine substituent on an aromatic ring, their structures differ significantly. Dasatinib features a 2-chloro-6-methylphenyl group linked to a thiazole ring, which is further connected to a complex pyrimidinyl-piperazinyl moiety, contrasting with the target compound's glycinamide and sulfonyl groups. [] Despite structural differences, the shared 2-chloro-substituted phenyl ring raises the possibility of exploring variations in the target compound with modifications at the 6-position (ortho to the chlorine) for potential modulation of biological activity.

N-(3-chloro-4-methylphenyl)-2-methylpentanamide (CMMP)

Compound Description: This compound is commonly found in emulsified concentrate formulations. Analytical methods, specifically gas-liquid chromatography, have been developed for its determination in these formulations. []

Relevance: While sharing a halogen-substituted phenylamide core with N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, this compound displays a different substitution pattern. [] CMMP features a 3-chloro-4-methylphenyl group linked to a 2-methylpentanamide moiety, contrasting with the 3-chloro-4-fluorophenyl and glycinamide groups in the target compound.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound comprises multiple aromatic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. Its crystal structure reveals a non-planar conformation with varying twist angles between adjacent ring pairs. []

Relevance: This compound, although containing a fluorine atom on a phenyl ring, differs significantly in its structure compared to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The related compound is characterized by a thiazole ring linked to a pyrazole and a triazole ring, both substituted with phenyl and fluorophenyl groups, contrasting with the target compound's structure.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: The structure of this compound, as determined by X-ray crystallography, reveals a twisted conformation with a central pyrazole ring adopting an envelope shape. []

Relevance: Similar to the previous compound, this molecule, though containing a fluorine atom on a phenyl ring, diverges significantly in structure from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] It is characterized by a thiazole ring linked to both a pyrazole and a triazole ring, which are further substituted with phenyl and bromophenyl groups.

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824)

Compound Description: NTRC-824 demonstrates selectivity for the neurotensin receptor type 2 (NTS2) over NTS1. It acts similarly to the endogenous ligand neurotensin in functional assays. []

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue

Compound Description: These compounds provide insights into the role of fluorine atoms in establishing stable supramolecular assemblies through C-H...F interactions. They demonstrate that replacing a fluorine atom with a methyl group leads to a shift from C-H...F to C-H...π interactions, highlighting the importance of weak interactions in crystal packing alongside stronger hydrogen bonds. []

Relevance: These compounds, although containing fluorine atoms, differ significantly in their structure compared to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] They feature a dihydropyridine core with various substituents, including fluorophenyl and phenoxyphenyl groups, which are not present in the target compound.

5-(4-fluorophenyl)-7,8-dihydro-7,7-dimethyl-10-(4-methylphenyl)-5H-indeno[1,2-b]quinolin-9,11(6H,10H)-dione

Compound Description: This compound was synthesized using an ionic liquid ([bmimBF4]) as the reaction medium. X-ray crystallography analysis revealed that the newly formed ring in this compound adopts a half-chair conformation. The crystal structure also shows non-classical intermolecular hydrogen bonds (C—H…O), linking adjacent molecules into polymeric chains. []

Relevance: Though it contains a fluorine atom, this compound's structure deviates significantly from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] It is characterized by an indeno[1,2-b]quinoline core with a fluorophenyl substituent, a structural motif not found in the target compound.

(E)-N-Benzylidene-3-chloro-4-fluoroaniline

Compound Description: X-ray crystallography shows that this molecule adopts a substantially planar conformation. The phenyl and 3-chloro-4-fluoro­phenyl rings are positioned on opposite sides of the C=N bond. Intermolecular C—H⋯F short contacts contribute to its crystal packing. []

Relevance: This compound is structurally related to N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide as it shares the 3-chloro-4-fluorophenyl moiety. [] The difference lies in the nitrogen substitution, where the related compound has a benzylidene group instead of the glycinamide and (4-methylphenyl)sulfonyl groups found in the target compound.

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and anti-inflammatory activities. Several derivatives, particularly those with fluorine-containing substituents on the aryl ring, exhibited promising antioxidant effects and soybean lipoxygenase (LOX) inhibitory activity. []

Relevance: These compounds, while structurally diverse, do not share a direct structural relationship with N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. They are included here due to their focus on fluorine-containing substituents and their potential biological activities, which might offer insights for designing analogs of the target compound. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This compound, initially misidentified as another synthetic cannabinoid, contains a pyrazole core that is frequently found in synthetic cannabinoids of the PINACA, FUBINACA, and CHMINACA series. []

Relevance: Although both compounds contain a fluorine atom on a phenyl ring, 3,5-AB-CHMFUPPYCA differs significantly in structure from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] It is characterized by a pyrazole ring linked to a cyclohexylmethyl group and an amino-oxobutanamide moiety, a structural motif not found in the target compound.

Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes

Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial properties. []

Relevance: Although containing fluorine atoms on phenyl rings, these compounds differ considerably in structure from N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] They feature a complex structure with two pyrazolo[3,4-d]thiazole moieties linked by a central methane group and further substituted with various aryl groups, a structural motif not found in the target compound.

Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate

Compound Description: This reagent serves as a convenient synthetic equivalent for Nazarov's reagent, a useful compound in annulation reactions. It is synthesized through two main routes, both involving the use of sodium p-toluenesulfinate as a starting material. []

1‐[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

Compound Description: This compound, also known as N-tosylpyridinium imide, is a versatile reagent used as a dipolarophile and a nitrene transfer reagent in organic synthesis. []

Properties

Product Name

N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Molecular Formula

C15H14ClFN2O3S

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C15H14ClFN2O3S/c1-10-2-5-12(6-3-10)23(21,22)18-9-15(20)19-11-4-7-14(17)13(16)8-11/h2-8,18H,9H2,1H3,(H,19,20)

InChI Key

MJBPQYYLKNMBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.